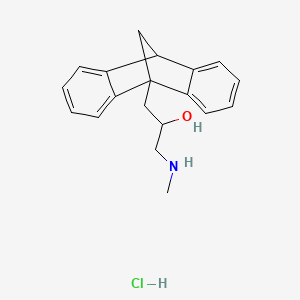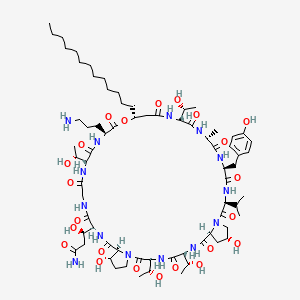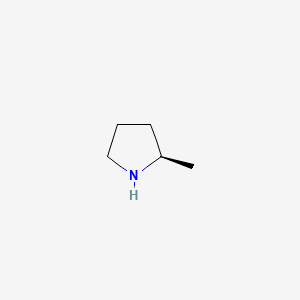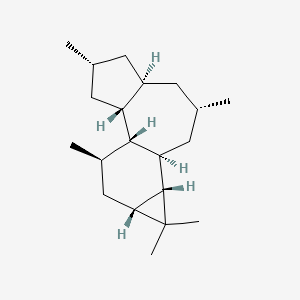
Tigliane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tigliane is a diterpene and a terpenoid fundamental parent.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Tigliane diterpenoids have been identified as potent anti-HIV agents. In particular, compounds isolated from Wikstroemia lamatsoensis and Wikstroemia scytophylla demonstrated significant anti-HIV activity, with some compounds showing IC50 values as low as 0.18 nM (Zhang et al., 2021), (Otsuki et al., 2020).
Cytotoxic Effects in Cancer
Studies have shown that tigliane diterpenoids from Croton damayeshu and Croton tiglium exhibit cytotoxic effects against human tumor cell lines, suggesting potential applications in cancer therapy (Cui et al., 2019), (Zhang et al., 2015).
Inhibition of Wnt Signaling Pathway
Tigliane diterpenoids from Euphorbia dracunculoides have been found to inhibit the Wnt signaling pathway, indicating potential therapeutic applications in diseases associated with this pathway (Wang et al., 2017).
Promoting Wound Healing
Epoxy-tiglianes, such as EBC-46, have demonstrated efficacy in promoting wound healing and re-epithelialization, indicating potential use in skin wound therapies (Moses et al., 2020).
Antitubercular Activity
Certain tigliane diterpenoids from Croton tiglium have shown potent antitubercular activities, suggesting a role in the treatment of tuberculosis (Zhao et al., 2016).
Cytotoxicity Against Various Cancer Cell Lines
Diterpenoids from Euphorbia fischeriana, including tigliane-type compounds, displayed cytotoxicity against different cancer cell lines, further supporting their potential in cancer research (Wang et al., 2010).
Propiedades
Número CAS |
67707-87-3 |
|---|---|
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane |
InChI |
InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1 |
Clave InChI |
CGVXVPQJMYMMIH-HKDZDBKOSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C |
SMILES |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
SMILES canónico |
CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



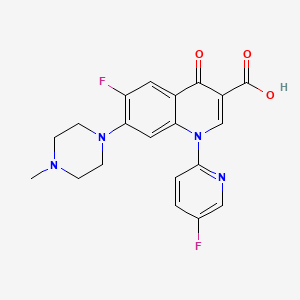
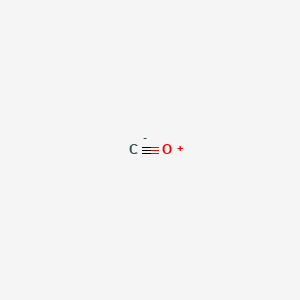
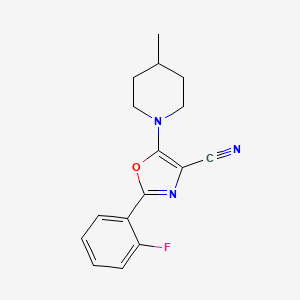
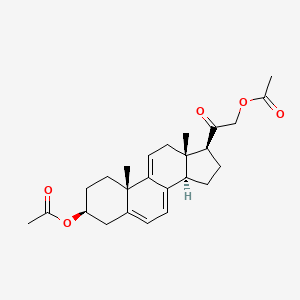
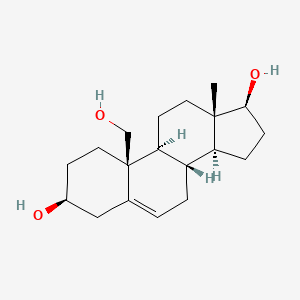
![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
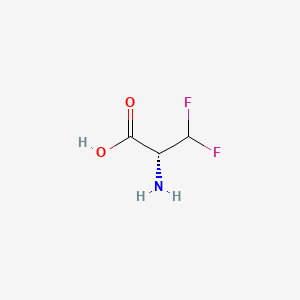
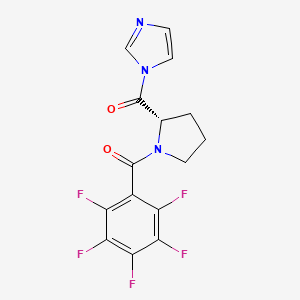
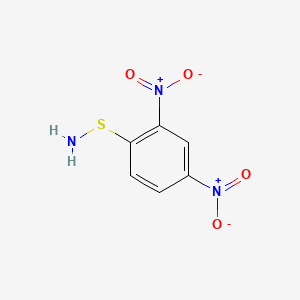
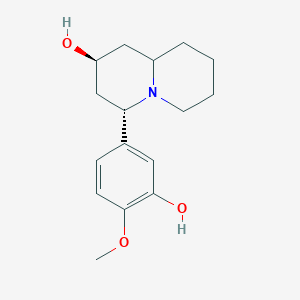
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
